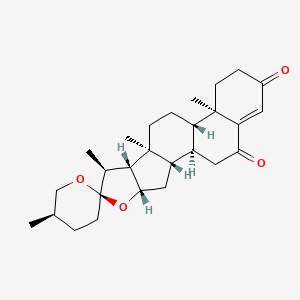![molecular formula C24H25ClN6O3S B14165564 N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide](/img/structure/B14165564.png)
N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonamide group and an imidazo[1,2-a]pyrazine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]- typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of halogen atoms in the structure allows for nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]- can be compared with other similar compounds, such as:
Methanesulfonamide derivatives: These compounds share the methanesulfonamide group but differ in their additional functional groups and overall structure.
Imidazo[1,2-a]pyrazine derivatives: These compounds have the imidazo[1,2-a]pyrazine core but may have different substituents, leading to variations in their chemical properties and reactivity.
The uniqueness of Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H25ClN6O3S |
|---|---|
Peso molecular |
513.0 g/mol |
Nombre IUPAC |
N-[[3-[3-chloro-8-(4-morpholin-4-ylanilino)imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]methanesulfonamide |
InChI |
InChI=1S/C24H25ClN6O3S/c1-35(32,33)27-14-17-3-2-4-18(13-17)21-16-31-22(25)15-26-24(31)23(29-21)28-19-5-7-20(8-6-19)30-9-11-34-12-10-30/h2-8,13,15-16,27H,9-12,14H2,1H3,(H,28,29) |
Clave InChI |
BHSRVQWRAVCUOG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NCC1=CC(=CC=C1)C2=CN3C(=CN=C3C(=N2)NC4=CC=C(C=C4)N5CCOCC5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


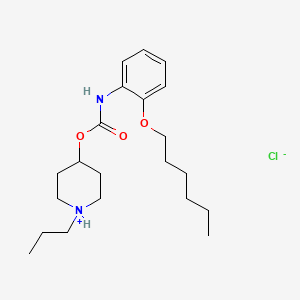
![methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B14165495.png)
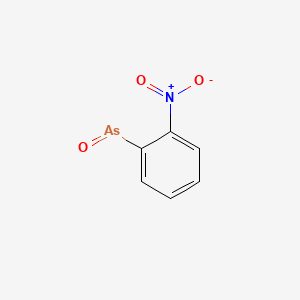
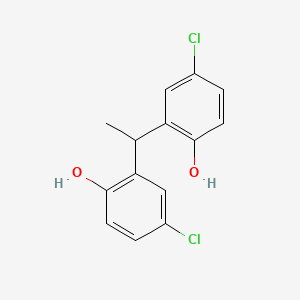
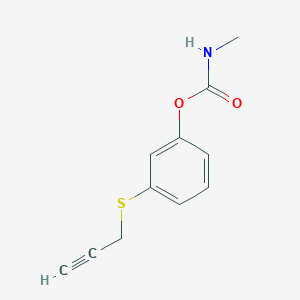
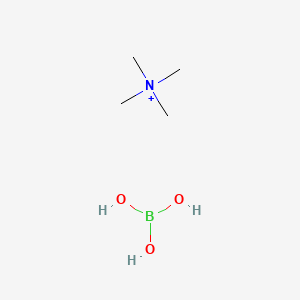
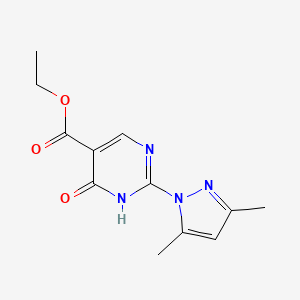
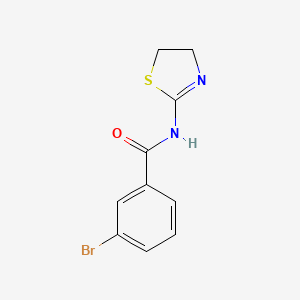

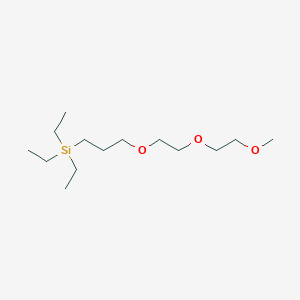
![3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14165548.png)
